5-(Chloromethyl)isoquinoline
Overview
Description
5-(Chloromethyl)isoquinoline is an organic compound belonging to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring Isoquinoline derivatives are known for their diverse biological activities and are found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which yields this compound through an electrophilic substitution reaction. The reaction conditions often include:
Reagents: Isoquinoline, formaldehyde, hydrochloric acid
Conditions: Refluxing the mixture at elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form isoquinoline carboxylic acids or other derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield isoquinoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products:
- Substituted isoquinolines
- Isoquinoline carboxylic acids
- Reduced isoquinoline derivatives
Scientific Research Applications
5-(Chloromethyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)isoquinoline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes.
Comparison with Similar Compounds
Isoquinoline: The parent compound, known for its stability and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different reactivity.
5-Methylisoquinoline: A derivative with a methyl group instead of a chloromethyl group, showing different reactivity and applications.
Uniqueness: 5-(Chloromethyl)isoquinoline is unique due to its chloromethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
5-(chloromethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWUUQXJDAIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475910 | |
Record name | 5-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76518-58-6 | |
Record name | 5-(Chloromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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